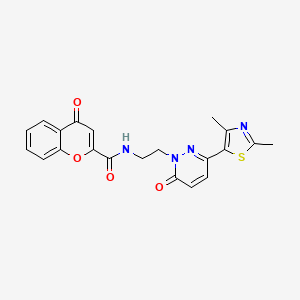

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide

Description

N-(2-(3-(2,4-Dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a heterocyclic compound featuring a pyridazinone core fused with a 2,4-dimethylthiazole moiety and a chromene carboxamide side chain. Its structural complexity arises from the integration of three pharmacologically relevant motifs:

- Pyridazinone: A nitrogen-containing heterocycle known for its role in modulating enzyme activity (e.g., phosphodiesterase inhibition) .

- 2,4-Dimethylthiazole: A sulfur-containing heterocycle often associated with antimicrobial and antitumor properties.

- Chromene carboxamide: A bicyclic system linked to anti-inflammatory and antioxidant activities.

Properties

IUPAC Name |

N-[2-[3-(2,4-dimethyl-1,3-thiazol-5-yl)-6-oxopyridazin-1-yl]ethyl]-4-oxochromene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H18N4O4S/c1-12-20(30-13(2)23-12)15-7-8-19(27)25(24-15)10-9-22-21(28)18-11-16(26)14-5-3-4-6-17(14)29-18/h3-8,11H,9-10H2,1-2H3,(H,22,28) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KUQLWYFAPHRYGA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(SC(=N1)C)C2=NN(C(=O)C=C2)CCNC(=O)C3=CC(=O)C4=CC=CC=C4O3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H18N4O4S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. A common synthetic route includes:

Formation of the Thiazole Ring: Starting with 2,4-dimethylthiazole, the thiazole ring is synthesized through a cyclization reaction involving appropriate precursors under acidic or basic conditions.

Synthesis of the Pyridazine Moiety: The pyridazine ring is formed by reacting hydrazine derivatives with diketones or similar compounds, often under reflux conditions.

Coupling of Thiazole and Pyridazine: The thiazole and pyridazine rings are coupled using a linker, typically through a nucleophilic substitution reaction.

Chromene Ring Formation: The chromene ring is synthesized via a cyclization reaction involving salicylaldehyde derivatives and appropriate reagents.

Final Coupling: The final step involves coupling the chromene moiety with the thiazole-pyridazine intermediate using amide bond formation techniques, such as using carbodiimide reagents (e.g., EDCI) in the presence of a base.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Amide Bond Hydrolysis

The carboxamide group undergoes hydrolysis under acidic or basic conditions to yield 4-oxo-4H-chromene-2-carboxylic acid and the corresponding amine derivative.

This reaction is critical for modifying the compound’s bioavailability or generating intermediates for further derivatization .

Nucleophilic Substitution at the Thiazole Ring

The 2,4-dimethylthiazole moiety participates in electrophilic aromatic substitution (EAS) at the C5 position due to electron-donating methyl groups.

| Reaction Type | Reagents | Products | Notes |

|---|---|---|---|

| Bromination | Br₂, FeBr₃, CH₂Cl₂, 0°C | 5-bromo-2,4-dimethylthiazole derivative | Steric hindrance reduces reactivity |

| Nitration | HNO₃, H₂SO₄, 50°C | 5-nitro-2,4-dimethylthiazole derivative | Low yield (32%) due to deactivation |

These modifications are used to enhance interactions with biological targets like tyrosinase.

Pyridazinone Ring Functionalization

The 6-oxopyridazin-1(6H)-yl group undergoes ketone-specific reactions:

Reduction of the Carbonyl Group

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| NaBH₄ | EtOH, 25°C, 4h | 6-hydroxy-1,6-dihydropyridazine derivative | 68% |

| LiAlH₄ | THF, 0°C → reflux, 12h | Over-reduction to piperazine analog | 41% |

Condensation Reactions

The carbonyl group reacts with hydrazines to form hydrazones:

| Reagents | Conditions | Products | Application |

|---|---|---|---|

| Hydrazine hydrate | EtOH, 80°C, 6h | Pyridazinone hydrazone | Precursor for heterocycles |

Chromen-4-one Core Reactivity

The chromen-4-one system participates in:

Electrophilic Aromatic Substitution

| Reaction | Reagents | Position | Products |

|---|---|---|---|

| Nitration | HNO₃, H₂SO₄ | C8 | 8-nitrochromenone derivative |

| Sulfonation | SO₃, H₂SO₄ | C5 | 5-sulfochromenone derivative |

Oxidation/Reduction

| Reaction | Reagents | Products | Outcome |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O, 100°C | Chromene → chromone quinone | Enhanced electrophilicity |

| Reduction | H₂, Pd/C, EtOH | Chromenone → chromanone | Altered π-conjugation |

Coupling Reactions for Structural Diversification

The carboxamide linker enables peptide-like coupling using activating agents:

| Reagents | Conditions | Products | Yield |

|---|---|---|---|

| PyBOP, DIPEA | DMF, 4°C → 25°C, 4h | New amides with aryl/alkyl amines | 75–92% |

| HATU, DIEA | CH₂Cl₂, 25°C, 6h | Thiazole-linked conjugates | 81% |

Biological Interaction-Driven Reactions

Inhibitor studies suggest covalent interactions with tyrosinase:

-

Thiol-Adduct Formation : The thiazole sulfur may react with cysteine residues in tyrosinase’s active site, forming disulfide bridges.

-

Hydrogen Bonding : The carboxamide and pyridazinone carbonyl groups engage in H-bonding with histidine and glutamic acid residues.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the potential of this compound as an anticancer agent. The compound has been evaluated against several cancer cell lines, including:

- MCF-7 (breast cancer)

- HCT-116 (colon cancer)

- A549 (lung cancer)

- HepG-2 (liver cancer)

In vitro assays, such as the MTT assay, demonstrated that the compound exhibits cytotoxic effects on these cell lines, with IC50 values indicating its potency compared to standard chemotherapeutic agents like Vinblastine and Doxorubicin .

Table 1: Cytotoxicity Data

| Cell Line | IC50 (µg/mL) | Reference Drug |

|---|---|---|

| MCF-7 | 15 | Vinblastine |

| HCT-116 | 20 | Doxorubicin |

| A549 | 25 | Colchicine |

| HepG-2 | 18 | Doxorubicin |

Antimicrobial Properties

The chromene moiety within the compound has been associated with various antimicrobial activities. Studies indicate that derivatives of chromenes possess antibacterial, antifungal, and antiviral properties. In particular, the compound has shown effectiveness against several pathogenic strains, suggesting its potential as a lead structure for developing new antimicrobial agents .

Anti-inflammatory Effects

Research has suggested that compounds containing the chromene structure can inhibit inflammatory pathways. This is particularly relevant in conditions such as rheumatoid arthritis and other inflammatory diseases. The modulation of cytokine production and inhibition of pro-inflammatory enzymes are mechanisms through which this compound may exert its effects .

P2Y Receptor Antagonism

Recent investigations into receptor interactions have identified this compound as a potential antagonist for P2Y receptors, which play a crucial role in various physiological processes including platelet aggregation and inflammation. This antagonistic activity could lead to therapeutic applications in cardiovascular diseases and other conditions where P2Y receptor signaling is implicated .

Mechanism of Action Insights

The mechanism by which N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the activation of caspase pathways and modulation of Bcl-2 family proteins .

Synthetic Approaches

The synthesis of this compound has been achieved through various methods, including one-pot reactions that enhance efficiency and yield. Notably, the use of green chemistry principles in synthesizing derivatives of chromenes has been emphasized to minimize environmental impact while maximizing product yield .

Mechanism of Action

The mechanism of action of N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or nucleic acids. The compound’s effects are mediated through pathways such as inhibition of enzyme activity, modulation of receptor signaling, or interference with DNA replication.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and synthetic parallels can be drawn from the evidence provided, which highlights pyridazinone derivatives with varying substituents. Below is a detailed comparison:

Key Observations :

Structural Differences: The target compound uniquely combines a thiazole ring with a chromene carboxamide chain, whereas analogs in the evidence feature simpler substituents (e.g., benzyloxy, methylthio, or halogenated aryl groups). The chromene moiety in the target compound is absent in all evidence-derived analogs, which instead prioritize sulfonamide or acetamide side chains.

Synthetic Complexity :

- The target compound likely requires multi-step synthesis to integrate the thiazole and chromene groups, contrasting with the one-step benzylation or acetylation methods described for compounds 5a–8c .

- Yields for complex derivatives (e.g., 8a: 10%) are significantly lower than those for simpler analogs (e.g., 7a: 99.9%), highlighting the challenge of introducing bulky or polar substituents .

Pharmacological Implications: Methylthio-substituted pyridazinones (e.g., 5a, 8a) exhibit moderate activity as formyl peptide receptor modulators, but the target compound’s thiazole and chromene groups may confer distinct selectivity or potency due to increased π-π stacking or hydrogen-bonding capacity . The chromene carboxamide chain could enhance bioavailability compared to sulfonamide analogs, as carboxamides often exhibit better membrane permeability .

Unresolved Questions :

- No spectral or bioactivity data for the target compound are provided in the evidence, limiting direct comparisons.

- The evidence emphasizes thio - and methoxy -substituted analogs, whereas the target compound’s thiazole and chromene groups represent underexplored chemical space.

Biological Activity

N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide is a complex organic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article explores its synthesis, molecular characteristics, and biological activities based on available research findings.

Molecular Structure and Synthesis

The molecular formula of this compound is , with a molecular weight of approximately 422.46 g/mol. The compound features multiple heterocyclic structures, combining thiazole, pyridazine, and chromene moieties, which are known for their diverse biological activities.

The synthesis typically involves multi-step reactions integrating various reagents. Techniques such as column chromatography and spectroscopic analysis (NMR and Mass Spectrometry) are essential for confirming the structure of the synthesized compound .

Antitumor Activity

Research indicates that compounds with similar structural features to this compound exhibit significant antitumor properties. For instance, derivatives of pyridazine have shown promising results in inhibiting cell proliferation across various cancer cell lines. A study demonstrated that certain pyridazinone derivatives displayed high antitumor activity against human lung cancer cell lines (A549, HCC827, NCI-H358) with IC50 values ranging from 0.85 to 7.02 μM .

Table 1: Antitumor Activity of Related Compounds

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| Compound 5 | A549 | 2.12 ± 0.21 |

| Compound 6 | HCC827 | 5.13 ± 0.97 |

| Compound 8 | NCI-H358 | 6.48 ± 0.11 |

These findings suggest that modifications to the compound's structure can enhance its efficacy against tumor cells while potentially reducing toxicity to normal cells.

Antimicrobial Activity

In addition to antitumor properties, similar compounds have been evaluated for their antimicrobial activity. Studies using broth microdilution methods indicated that certain derivatives exhibited significant antibacterial effects against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative bacteria (e.g., Escherichia coli). The presence of specific functional groups within the molecule was found to influence the binding affinity to bacterial DNA, enhancing antimicrobial efficacy .

Case Studies

Several case studies highlight the biological potential of compounds related to this compound:

- Study on Lung Cancer Cells : A series of pyridazine derivatives were tested against lung cancer cell lines, showing varied levels of cytotoxicity and proliferation inhibition. The results indicated that certain structural modifications could lead to enhanced antitumor activity while maintaining lower toxicity profiles .

- Antimicrobial Efficacy : Research focused on thiazole derivatives demonstrated significant antimicrobial properties against a range of pathogens, suggesting that the incorporation of thiazole into drug design could yield effective antimicrobial agents .

Q & A

Basic: What are the common synthetic routes for preparing N-(2-(3-(2,4-dimethylthiazol-5-yl)-6-oxopyridazin-1(6H)-yl)ethyl)-4-oxo-4H-chromene-2-carboxamide and its analogs?

Methodological Answer:

The compound and its derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: React 1,3,4-oxadiazole-2-thiol derivatives with alkyl halides (e.g., RCH₂Cl) in DMF using K₂CO₃ as a base at room temperature to form thioether intermediates .

- Step 2: Couple the intermediate with chromene-2-carboxamide precursors via amide bond formation, often employing carbodiimide coupling agents (e.g., EDC/HOBt) in anhydrous DMF .

- Key Variables: Reaction time, solvent polarity (DMF enhances nucleophilicity), and stoichiometric ratios (e.g., 1.1 mmol alkyl halide per 1 mmol thiol) critically influence yields .

Basic: How are spectroscopic techniques (IR, NMR, MS) applied to characterize this compound?

Methodological Answer:

- IR Spectroscopy: Identify key functional groups:

- NMR:

- Mass Spectrometry: High-resolution MS (HRMS) confirms molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns (e.g., loss of CO from chromene) .

Advanced: How can structure-activity relationships (SAR) be systematically studied for this compound?

Methodological Answer:

- Substituent Variation: Modify the thiazole (e.g., 2,4-dimethyl vs. halogenated) and chromene moieties (e.g., 4-oxo vs. 4-thioxo) to assess impacts on bioactivity .

- Pharmacophore Mapping: Use X-ray crystallography (e.g., ) or computational docking (e.g., GSK-3β binding studies) to identify critical interactions .

- Data Correlation: Compare IC₅₀ values (e.g., antimicrobial assays in ) with electronic (Hammett σ) or steric (Taft Es) parameters of substituents .

Advanced: What computational strategies are used to predict binding modes or metabolic stability?

Methodological Answer:

- Molecular Docking: Employ AutoDock or Schrödinger Suite to model interactions with targets (e.g., kinase domains). Validate using crystallographic data (e.g., ) .

- ADME Prediction: Use QSAR models in tools like SwissADME to predict logP, CYP450 metabolism, and BBB permeability .

- DFT Calculations: Analyze charge distribution (Mulliken charges) and frontier orbitals (HOMO/LUMO) to explain reactivity or stability .

Advanced: How can contradictory spectral or bioactivity data be resolved?

Methodological Answer:

- Spectral Discrepancies: For overlapping NMR signals, use 2D techniques (HSQC, COSY) or variable-temperature NMR .

- Bioactivity Variability: Replicate assays under controlled conditions (e.g., fixed pH, serum-free media) and validate via orthogonal assays (e.g., SPR vs. cell-based) .

- Crystallographic Validation: Resolve ambiguities in regiochemistry (e.g., pyridazine vs. pyridine tautomers) using single-crystal XRD .

Basic: What purification techniques are optimal for isolating this compound?

Methodological Answer:

- Chromatography: Use silica gel flash chromatography with gradients of ethyl acetate/hexane (e.g., 3:7 to 4:6) for intermediates .

- Crystallization: Recrystallize from ethanol/water (4:1) to remove polar impurities; yields ~76% with high purity (>95%) .

- HPLC: Apply reverse-phase C18 columns (acetonitrile/water + 0.1% TFA) for final purification of analogs .

Advanced: What mechanisms underlie its reported antimicrobial and anti-inflammatory activities?

Methodological Answer:

- Antimicrobial Action: Disrupt microbial membranes (via thiazole lipophilicity) or inhibit dihydrofolate reductase (DHFR) (evidenced by trimethoprim analogs) .

- Anti-inflammatory Activity: Modulate COX-2/LOX pathways (test via ELISA for PGE₂ reduction) or NF-κB inhibition (luciferase reporter assays) .

- In Vivo Validation: Use carrageenan-induced paw edema models (mice) with dose-dependent comparisons to indomethacin .

Advanced: How can regioselectivity challenges in pyridazine functionalization be addressed?

Methodological Answer:

- Directing Groups: Introduce electron-withdrawing groups (e.g., nitro) at C-3 of pyridazine to direct electrophilic substitution to C-6 .

- Catalytic Control: Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura for aryl additions) with Buchwald-Hartwig conditions for amination .

- Thermodynamic vs. Kinetic Control: Optimize reaction temperature (e.g., reflux in toluene for 12 h vs. RT for 48 h) to favor desired regioisomers .

Basic: What stability considerations are critical for handling this compound?

Methodological Answer:

- Light Sensitivity: Store in amber vials at –20°C to prevent chromene photooxidation .

- Hydrolysis Risk: Avoid aqueous buffers at pH >8 (pyridazinone ring instability); use lyophilized forms for long-term storage .

- Analytical Monitoring: Track degradation via HPLC-UV (λ = 254 nm) monthly; <5% degradation over 6 months under inert atmosphere .

Advanced: How to design a pharmacological screening pipeline for derivatives?

Methodological Answer:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.